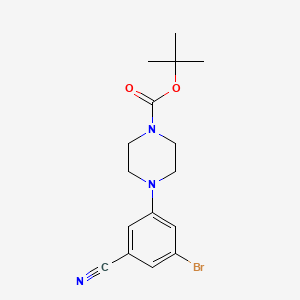
Tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H12BrN3O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
The synthesis of tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate typically involves the reaction of 3-bromo-5-cyanophenylamine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .
化学反应分析
Tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium thiocyanate.
Reduction Reactions: The nitrile group in the compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. For example, oxidation of the piperazine ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
科学研究应用
Tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding. Its structural features make it a useful probe for studying the binding affinities and specificities of biological molecules.
Medicine: Research is being conducted to explore the potential therapeutic applications of this compound. It is being investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties.
作用机制
The mechanism of action of tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal research, the compound may interact with specific proteins involved in disease pathways, leading to therapeutic effects .
相似化合物的比较
Tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate: This compound has an amino group instead of a bromine atom, which can lead to different chemical reactivity and biological activity.
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate: This compound has a hydroxypropyl group instead of a bromine atom, which can affect its solubility and interaction with biological molecules.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has an aminopyridinyl group, which can influence its binding affinity and specificity for certain biological targets.
属性
分子式 |
C16H20BrN3O2 |
|---|---|
分子量 |
366.25 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-6-4-19(5-7-20)14-9-12(11-18)8-13(17)10-14/h8-10H,4-7H2,1-3H3 |
InChI 键 |
CETRTNUDOHUWOU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


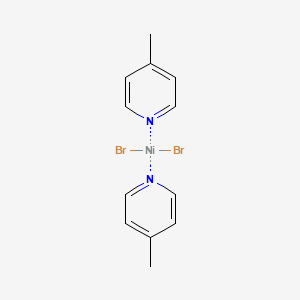
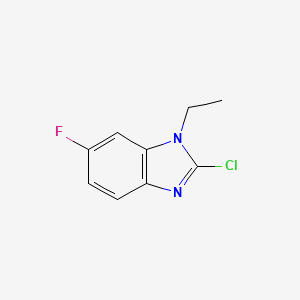
![2,4-Dichloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13912436.png)
![3-[1-Methyl-6-(4-piperidyl)indazol-3-YL]piperidine-2,6-dione hydrochloride](/img/structure/B13912437.png)
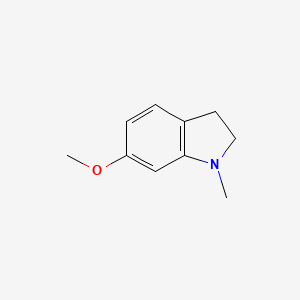
![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)

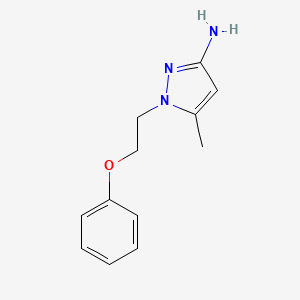
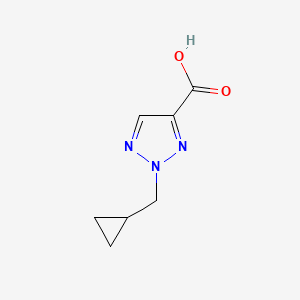
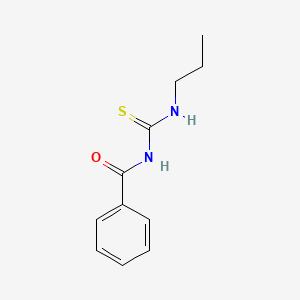
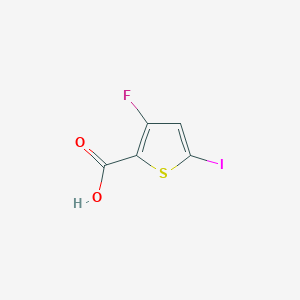
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)


